molecular formula C6H12ClN B6589814 1-methyl-2-azabicyclo[3.1.0]hexane hydrochloride CAS No. 1307911-10-9

1-methyl-2-azabicyclo[3.1.0]hexane hydrochloride

Cat. No.: B6589814
CAS No.: 1307911-10-9
M. Wt: 133.62 g/mol
InChI Key: OPHHRRQYHGUVTN-UHFFFAOYSA-N
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Description

1-Methyl-2-azabicyclo[3.1.0]hexane hydrochloride is a bicyclic compound featuring a nitrogen atom within its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-2-azabicyclo[3.1.0]hexane hydrochloride typically involves cyclization reactions. One common method is the intramolecular cyclopropanation of alpha-diazoacetates using transition metal catalysts such as ruthenium (Ru(II)) . This method allows for the efficient formation of the bicyclic ring system.

Industrial Production Methods: Industrial production of this compound may involve batchwise processes, where the key step is the intramolecular displacement of a primary alkyl chloride with a tert-butylsulfinamide to form the bicyclic ring system . This method can deliver significant quantities of the compound, making it suitable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-azabicyclo[3.1.0]hexane hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, and other nucleophilic species.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

1-Methyl-2-azabicyclo[3.1.0]hexane hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-methyl-2-azabicyclo[3.1.0]hexane hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, influencing biochemical processes at the molecular level . For instance, it may inhibit proteases or modulate neurotransmitter receptors, leading to therapeutic effects in various medical conditions.

Comparison with Similar Compounds

Uniqueness: 1-Methyl-2-azabicyclo[3.1.0]hexane hydrochloride stands out due to its specific substitution pattern, which imparts unique reactivity and biological activity. Its ability to form stable intermediates and final products makes it a valuable compound in various research and industrial applications .

Properties

CAS No.

1307911-10-9

Molecular Formula

C6H12ClN

Molecular Weight

133.62 g/mol

IUPAC Name

1-methyl-2-azabicyclo[3.1.0]hexane;hydrochloride

InChI

InChI=1S/C6H11N.ClH/c1-6-4-5(6)2-3-7-6;/h5,7H,2-4H2,1H3;1H

InChI Key

OPHHRRQYHGUVTN-UHFFFAOYSA-N

Canonical SMILES

CC12CC1CCN2.Cl

Purity

95

Origin of Product

United States

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